Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound with significant biological activity and potential applications in medicinal chemistry. It is classified under imidazole and thiazole derivatives, which are known for their diverse pharmacological properties. The compound's unique structure contributes to its interactions with various biological targets.
This compound has the Chemical Abstracts Service number 34467-12-4 and is also referred to as ethyl 3-methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylate hydrochloride. It is categorized as a heterocyclic compound, specifically a member of the imidazo-thiazole family, which is often studied for its therapeutic potential against various diseases, including cancer and bacterial infections .
The synthesis of ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the following steps:
Specific synthetic routes can vary based on available reagents and desired purity levels. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance yields and reduce reaction times .
The molecular formula for ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate is , with a molecular weight of approximately 248.73 g/mol. Its structure features a fused bicyclic system consisting of an imidazole and thiazole ring with a carboxylate ester functional group.
Key structural data includes:
The structural configuration allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent .
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes several chemical reactions that are crucial for its application in drug development:
These reactions are essential for modifying the compound's structure to improve efficacy and selectivity against specific biological targets .
The mechanism of action for ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate primarily involves its interaction with enzymes such as dihydrofolate reductase (DHFR). This interaction inhibits folate metabolism, which is critical for DNA synthesis in rapidly dividing cells.
The compound also exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis through DNA damage mechanisms. It modulates several signaling pathways, including those involved in cell growth and differentiation, further contributing to its therapeutic potential against cancer .
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate has several significant applications in scientific research:
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate belongs to the 5,6-dihydro subclass of imidazo[2,1-b]thiazole derivatives, characterized by partial saturation of the six-membered ring. This structural distinction confers reduced aromaticity compared to fully conjugated analogs like imidazo[2,1-b]thiazole itself. The bicyclic system comprises a fused thiazole (six-membered, dihydro) and imidazole (five-membered) ring, with the ethyl ester moiety at C2 and the methyl group at C3 completing the core pharmacophore [1] [4] .
The "5,6-dihydro" notation explicitly indicates hydrogenation at the 5-6 bond of the thiazole ring, converting it from an aromatic to a non-aromatic, flexible heterocycle. This modification significantly influences molecular geometry, electronic distribution, and biological interactions compared to planar, fully aromatic counterparts [5] [6]. The hydrochloride salt form—common for this compound—involves protonation at N1 of the imidazole ring, enhancing water solubility through ionic character [1] .
Table 1: Physicochemical Properties of Ethyl 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 34467-12-4 | [1] [4] |
Molecular Formula | C₉H₁₃ClN₂O₂S | [1] [5] |
Molecular Weight | 248.73 g/mol | [1] |
Melting Point | 194–195°C | [5] |
Canonical SMILES | CCOC(=O)C₁=C(N₂CCN=C₂S₁)C.Cl | [4] |
Hydrogen Bond Acceptors | 4 | [4] |
Hydrogen Bond Donors | 1 (HCl salt) | [4] |
The imidazo[2,1-b]thiazole scaffold exhibits privileged status in medicinal chemistry due to its balanced physicochemical properties. Compared to related bicycles like benzimidazoles (clogP ~2.5–4.0) or purines (clogP ~−0.5–1.0), the dihydroimidazothiazole core of this compound demonstrates intermediate lipophilicity (calculated clogP ~1.19), enhancing membrane permeability while retaining water solubility via its ionizable hydrochloride salt [5] . Molecular weight (248.73 g/mol) falls comfortably within Lipinski’s guidelines, favoring oral bioavailability [1] .
The partially saturated thiazole ring introduces conformational flexibility absent in rigid, fully aromatic systems. This flexibility enables adaptive binding to diverse biological targets—evidenced by the scaffold’s prevalence in antiviral, anticancer, and antimicrobial agents. Furthermore, the hydrogen bond acceptor density (4 acceptors) is optimal for target engagement without excessive polarity, as seen in more polar scaffolds like pyrazolopyrimidines [4] [7]. The fused ring system provides metabolic stability exceeding that of monocyclic thiazoles due to reduced susceptibility to cytochrome P450 oxidation [5] .
C3-Methyl Group:The methyl substituent at C3 exhibits moderate electron-donating effects (+I effect), elevating electron density at the adjacent C2 position. This electronic redistribution enhances nucleophilic attack susceptibility at the C2 carboxylate—particularly for ester hydrolysis or transesterification reactions. Sterically, the compact methyl group minimizes steric hindrance, facilitating ring functionalization at C5 or C6 while preventing unfavorable interactions in biological binding pockets [1] [6] .
C2-Ethyl Ester:This electron-withdrawing group (–M effect) withdraws electrons from the fused bicyclic system, creating a π-deficient heterocycle. Consequently, the system favors electrophilic substitution at electron-rich sites (e.g., C5) rather than the C2 position. The ethyl chain balances lipophilicity and metabolic stability: longer alkyl chains (e.g., propyl) would increase logP, while shorter chains (e.g., methyl) reduce bioavailability. Ethyl esters also serve as prodrug moieties, as hydrolysis yields the active carboxylic acid derivative [3] [7] .
Protonation at N1 (HCl Salt):In the hydrochloride salt form, protonation occurs at N1 of the imidazole ring. This quaternary nitrogen generates a localized positive charge, dramatically enhancing aqueous solubility and crystal lattice stability. The charged nitrogen also withdraws electrons from the fused system, further increasing electrophilicity at C2 and C5. This electronic environment facilitates ring-opening reactions or nucleophilic additions, providing synthetic handles for derivatization [1] [4] .
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Electronic Effect | Steric Effect | Functional Role |
---|---|---|---|
C3-Methyl | +I inductive effect | Low steric bulk | Electron density modulation at C2 |
C2-Ethyl Ester | –M mesomeric effect | Moderate chain length | Prodrug delivery; electron withdrawal |
N1-Protonation (HCl) | Strong positive charge | Minimal | Solubility enhancement; reactivity tuning |
The synergistic interplay between these substituents creates a tunable molecular platform. For instance, the electron-donating methyl and electron-withdrawing ester establish a push-pull system across the bicyclic scaffold, enabling unique reactivity patterns like regioselective electrophilic substitution at C5. This modularity underpins the compound’s utility as a versatile intermediate in drug discovery [1] [4] .
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8